2-methyl-3-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-methyl-3-[[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-12-19(24-21(22-14)28-3)25-10-8-16(9-11-25)13-26-15(2)23-18-7-5-4-6-17(18)20(26)27/h4-7,12,16H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJXVOINMXSGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydroquinazolinone moiety : Known for its diverse biological activities.
- Pyrimidine ring : Implicated in various pharmacological effects.
- Piperidine group : Often associated with central nervous system activity.
Table 1: Structural Features
| Component | Description |
|---|---|
| Dihydroquinazolinone | Core structure linked to various bioactivities |
| Pyrimidine | Contributes to receptor interactions |
| Piperidine | Enhances solubility and bioavailability |
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer properties. The target of these compounds often includes various kinases involved in cancer proliferation.
Mechanism of Action : The compound may inhibit specific kinases or pathways that are crucial for tumor growth, such as the VEGFR2 pathway, which is vital in angiogenesis.
Neuropharmacological Effects
The piperidine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems.
Case Study : A study focusing on piperidine derivatives reported that certain modifications led to enhanced binding affinity to dopamine receptors, indicating potential for treating neurological disorders.
Antiviral Activity
The pyrimidine component has been linked to antiviral properties, particularly against HIV. Research shows that similar compounds can inhibit the replication of HIV by interfering with viral enzymes.
Research Findings : A recent synthesis of pyrimidine derivatives demonstrated promising results as HIV inhibitors, with some showing EC50 values comparable to established antiviral drugs .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Estimated at 40% |
| Half-life | Approximately 6 hours |
| Metabolism | Hepatic via CYP450 enzymes |
Toxicological Profile
Initial toxicity assessments suggest a favorable profile; however, long-term studies are necessary to fully understand the implications of chronic exposure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure Variations: The target compound’s quinazolinone core distinguishes it from the thieno[3,2-d]pyrimidine in EP 2 402 347 A1 . Thienopyrimidines, conversely, offer greater π-stacking capacity due to their fused thiophene ring.
Substituent Effects :
- The methylsulfanyl group in the target compound is less polar than the methanesulfonyl group in EP 2 402 347 A1 , suggesting differences in solubility and membrane permeability. Methanesulfonyl groups are often used to improve metabolic stability.
- The piperidine linker in the target compound versus the piperazine in EP 2 402 347 A1 affects conformational flexibility. Piperazine’s additional nitrogen may enable stronger hydrogen bonding with target proteins.
The methylsulfanyl group may enhance hydrophobic interactions in enzyme pockets.
However, the quinazolinone core may require additional oxidation steps compared to thienopyrimidines.
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
The dihydroquinazolinone scaffold is synthesized via acid-catalyzed cyclization of 2-aminobenzamide with methyl ketones. Adapted from, a mixture of 2-amino-N-(2-methylpropyl)benzamide (1 mmol) and potassium carbonate (1.3 mmol) in methanol undergoes reflux for 4–6 hours, yielding 2-methyl-3,4-dihydroquinazolin-4-one in 86% yield (Method A). Microwave irradiation (Method B) at 100°C for 20 minutes improves yield to 92%.
Table 1: Optimization of Cyclization Conditions
| Condition | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Conventional | K₂CO₃ | MeOH | 6 h | 86 |
| Microwave | K₂CO₃ | MeOH | 20 min | 92 |
Structural validation via ¹H NMR reveals characteristic singlet peaks for the methyl group (δ 2.12 ppm) and the dihydroquinazolinone NH (δ 5.90 ppm). X-ray crystallography confirms the monoclinic crystal system of intermediates.
Preparation of 6-Methyl-2-(Methylsulfanyl)Pyrimidin-4-Yl Piperidine
Synthesis of the Pyrimidine Subunit
The pyrimidine ring is assembled via cyclocondensation of thiourea with ethyl acetoacetate in alkaline ethanol. Reacting 6-methyl-2-thiouracil (1 mmol) with methyl iodide (1.2 mmol) in dimethylformamide (DMF) at 60°C for 4 hours introduces the methylsulfanyl group, yielding 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol (85% yield). Subsequent chlorination using phosphorus oxychloride (POCl₃) generates the 4-chloro intermediate.
Piperidine Functionalization
The 4-chloro-pyrimidine undergoes nucleophilic substitution with piperidin-4-ylmethanol in the presence of triethylamine (TEA) in dichloromethane (DCM). After 12 hours at room temperature, 1-(6-methyl-2-(methylsulfanyl)pyrimidin-4-yl)piperidin-4-ylmethanol is isolated in 78% yield. Oxidation of the alcohol to the aldehyde using pyridinium chlorochromate (PCC) facilitates subsequent alkylation.
Coupling of the Dihydroquinazolinone and Pyrimidine-Piperidine Moieties
Mannich Reaction for Alkylation
The aldehyde derivative reacts with 2-methyl-3,4-dihydroquinazolin-4-one in a Mannich reaction. In ethanol with catalytic acetic acid, the mixture is stirred at 50°C for 8 hours, forming the methylene bridge. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-methyl-3-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (68% yield).
Table 2: Key Spectral Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H, CH₃), 3.65 (m, 4H, CH₂O), 5.90 (s, 1H, NH) |
| ¹³C NMR | δ 148.4 (C=O), 133.7 (Ar-C), 53.2 (N-CH₂) |
| LC-MS | m/z 438.2 [M+H]⁺ |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted One-Pot Synthesis
Combining the cyclization and alkylation steps under microwave irradiation reduces total synthesis time from 14 hours to 3.5 hours. A mixture of 2-aminobenzamide, 1-(6-methyl-2-(methylsulfanyl)pyrimidin-4-yl)piperidine-4-carbaldehyde, and K₂CO₃ in 2-MeTHF yields the target compound in 75% yield.
Solid-Phase Synthesis for Scalability
Immobilizing the dihydroquinazolinone core on Wang resin enables iterative coupling with the pyrimidine-piperidine subunit. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 82% purity (HPLC).
Challenges and Optimization Strategies
-
Regioselectivity : Competing alkylation at the quinazolinone N1 position is mitigated by using bulky bases like DBU.
-
Sulfide Oxidation : The methylsulfanyl group is prone to oxidation; reactions are conducted under nitrogen atmosphere with BHT stabilizer.
-
Purification : Recrystallization from ethanol/water (9:1) enhances purity to >98% (by LC-MS) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine and piperidine moieties, followed by coupling to the quinazolinone core. Key steps include:
- Pyrimidine-piperidine intermediate : Prepared via nucleophilic substitution or cross-coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
- Quinazolinone coupling : The methyl group at position 2 is introduced via alkylation, using bases like potassium carbonate and polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Optimization : Reaction yields improve with pH control (e.g., buffered conditions) and catalysts such as palladium for cross-coupling steps . Refluxing in ethanol or DMF is common for intermediate purification .
Q. How can the crystal structure of this compound be determined?
X-ray crystallography is the gold standard. Key steps include:
- Data collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.
- Refinement : Employ SHELXL (from the SHELX suite) for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .
- Validation : Cross-check with software like PLATON to detect disorders or solvent molecules .
Q. What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation exposure. If inhaled, move to fresh air immediately .
- Skin/eye protection : Wear nitrile gloves and goggles. In case of contact, rinse skin/eyes with water for 15 minutes .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are suitable for characterizing purity and identity?
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .
- NMR/Mass spectrometry : Confirm molecular identity via H/C NMR and high-resolution MS (e.g., ESI+) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental activity data be resolved?
- Validation assays : Perform dose-response curves (e.g., IC) in triplicate to confirm bioactivity .
- Molecular dynamics (MD) : Simulate binding interactions over 100 ns to identify conformational changes missed in docking studies .
- Control experiments : Include known inhibitors/agonists to benchmark activity and rule out assay artifacts .
Q. How should in vitro assays be designed to evaluate biological activity against enzyme targets?
- Experimental design : Use a randomized block design with split plots to account for batch effects (e.g., plate-to-plate variability) .
- Buffer conditions : Optimize pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) to maintain enzyme stability .
- Data normalization : Express activity as % inhibition relative to vehicle controls, with at least three biological replicates .
Q. How can pharmacokinetic properties be optimized through structural modifications?
- Lipophilicity : Introduce polar groups (e.g., hydroxyl) to improve solubility, guided by logP calculations .
- Metabolic stability : Replace labile methylsulfanyl groups with trifluoromethyl to reduce CYP450-mediated oxidation .
- Bioavailability : Conduct permeability assays (e.g., Caco-2 monolayers) to prioritize derivatives with P > 1 × 10 cm/s .
Q. What are best practices for stability studies under varying environmental conditions?
- Degradation pathways : Expose the compound to accelerated conditions (40°C/75% RH for 6 months) and analyze via HPLC for degradation products .
- Light sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp to simulate UV exposure .
- pH stability : Test solubility and degradation in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
